Methyl 2alpha-hydroxyhardwickiate
Overview
Description
Methyl 2alpha-hydroxyhardwickiate is a natural product that has garnered interest in the field of life sciences research. It is a diterpenoid compound with the molecular formula C21H30O4 and a molecular weight of 346.46 g/mol . This compound is extracted from the herbs of lodes cirrhosa.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Methyl 2alpha-hydroxyhardwickiate typically involves extraction from natural sources. The compound is isolated from the herbs of lodes cirrhosa through a series of solvent extraction and purification steps
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from natural sources. The process involves the use of solvents such as chloroform, methanol, ethanol, diethyl ether, and ethyl acetate to extract the compound from plant material . The choice of solvent can significantly impact the yield and purity of the extracted compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2alpha-hydroxyhardwickiate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl 2alpha-hydroxyhardwickiate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference compound in the study of diterpenoids and their chemical properties.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Industry: This compound is used in the development of natural product-based pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of Methyl 2alpha-hydroxyhardwickiate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through modulation of signaling pathways involved in inflammation and microbial growth. the exact molecular targets and pathways are not fully elucidated and require further research .
Comparison with Similar Compounds
Methyl 2alpha-hydroxyhardwickiate is unique among diterpenoids due to its specific structure and biological activities. Similar compounds include:
- Marrubiin (CAS#465-92-9)
- Hardwickiic acid (CAS#1782-65-6)
- Hautriwaic acid (CAS#18411-75-1)
- Dehydrohautriwaic acid (CAS#51905-84-1)
- Methyl dodonate A (CAS#349534-70-9)
- Methyl dodonate A acetate (CAS#349487-98-5)
- Columbin (CAS#546-97-4)
- Isocolumbin (CAS#471-54-5)
- Levatin (CAS#140670-84-4)
- Croverin (CAS#76475-17-7)
- Crovatin (CAS#142409-09-4)
- Tinospinoside C (CAS#1383977-51-2) .
These compounds share similar structural features but differ in their specific functional groups and biological activities, making this compound a unique and valuable compound for research.
Properties
IUPAC Name |
methyl (3R,4aR,5S,6R,8aR)-5-[2-(furan-3-yl)ethyl]-3-hydroxy-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-14-5-8-21(3)17(19(23)24-4)11-16(22)12-18(21)20(14,2)9-6-15-7-10-25-13-15/h7,10-11,13-14,16,18,22H,5-6,8-9,12H2,1-4H3/t14-,16+,18-,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKOGQSOLMLOJZ-SIPBKJAZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=COC=C3)CC(C=C2C(=O)OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=COC=C3)C[C@H](C=C2C(=O)OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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